2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((5-(4-(2-(4-methoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O4S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel compounds containing thiadiazole and piperazine moieties have been synthesized and evaluated for their biological activities, showcasing the interest in this class of compounds for potential therapeutic uses. For example, the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine showed inhibitory effects on certain bacteria and viruses, suggesting antimicrobial and antiviral potentials (Xia, 2015). Moreover, thiazole and thiadiazole derivatives have been synthesized as selective antagonists for human adenosine A3 receptors, indicating potential for therapeutic application in conditions mediated by these receptors (Jung et al., 2004).
Antimicrobial and Antitumor Applications
Compounds with thiadiazole cores have been explored for their antimicrobial properties. For instance, some novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems were synthesized and evaluated for their antimicrobial effectiveness, highlighting the potential for treating infections (Hamama et al., 2017). Similarly, derivatives have shown promising antitumor activities, suggesting their utility in cancer research and potential therapeutic applications (Xin et al., 2018).
Dual Action Antidepressants
The search for new antidepressant drugs has led to the synthesis of benzo[b]thiophene derivatives with different substituents, showing dual action at 5-HT1A serotonin receptors and serotonin reuptake inhibition. This indicates the potential for developing new classes of antidepressants (Orus et al., 2002).
Enzyme Inhibition for Neurodegenerative Diseases
Thiadiazole derivatives have been investigated for their role in enzyme inhibition, which is relevant in the context of treating neurodegenerative diseases. For example, some thiophene derivatives were synthesized and showed acetylcholinesterase inhibition activity, suggesting potential applications in Alzheimer’s disease management (Ismail et al., 2012).
Properties
IUPAC Name |
2-[[5-[4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S2/c1-14-11-17(25-31-14)22-18(28)13-32-21-24-23-20(33-21)27-9-7-26(8-10-27)19(29)12-15-3-5-16(30-2)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKFJKFPVCKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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